1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(thiophen-2-yl)urea
Description
Properties
IUPAC Name |
1-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS2/c15-10(13-9-5-2-6-16-9)14-11-12-7-3-1-4-8(7)17-11/h2,5-6H,1,3-4H2,(H2,12,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGITQJYTOMVOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=N2)NC(=O)NC3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(thiophen-2-yl)urea typically involves the reaction of 5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine with thiophene-2-carbonyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.
Scientific Research Applications
1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(thiophen-2-yl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or polymers.
Mechanism of Action
The mechanism of action of 1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(furan-2-yl)urea: Similar structure but with a furan ring instead of a thiophene ring.
1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(pyridin-2-yl)urea: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(thiophen-2-yl)urea is unique due to the combination of the cyclopentathiazole and thiophene rings, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
1-(5,6-Dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(thiophen-2-yl)urea is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopenta[d]thiazole ring fused with a thiophene moiety, contributing to its unique chemical properties. The molecular formula is with a molecular weight of approximately 284.33 g/mol. The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂N₄O₃S |
| Molecular Weight | 284.33 g/mol |
| LogP | 2.5 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors under acidic or basic conditions followed by a coupling reaction with thiophenes.
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit anticancer properties . For instance, certain analogs have shown effectiveness against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer) with IC50 values ranging from 10 to 30 µM . The mechanism appears to involve the modulation of key signaling pathways related to cell proliferation and apoptosis.
Antimicrobial Activity
The compound has demonstrated antimicrobial effects , particularly against Gram-positive bacteria and certain fungi. In vitro tests revealed minimal inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL against tested organisms . This suggests potential applications in treating bacterial infections.
Anti-inflammatory Effects
This compound has also been evaluated for anti-inflammatory properties . Studies indicate that it can inhibit the production of pro-inflammatory cytokines in vitro, which could be beneficial for conditions like rheumatoid arthritis and other inflammatory diseases .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The urea moiety may act as a competitive inhibitor for enzymes involved in cellular signaling pathways.
- Receptor Modulation : The compound may bind to receptors involved in inflammation and cancer progression, altering their activity and downstream effects.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that it may influence oxidative stress levels within cells, contributing to its anticancer effects.
Study 1: Anticancer Efficacy
A recent study evaluated the antiproliferative effects of various derivatives on human cancer cell lines. The results indicated that compounds with substitutions at the thiophene ring exhibited enhanced activity compared to those without substitutions . The most potent derivative showed an IC50 value of 12 µM against MCF-7 cells.
Study 2: Antimicrobial Activity
In another investigation, the compound was tested against clinical isolates of Staphylococcus aureus and Candida albicans. The results demonstrated significant antimicrobial activity with MIC values below 100 µg/mL, indicating its potential as a therapeutic agent in infectious diseases .
Q & A
Basic: What are the recommended synthetic routes for preparing 1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(thiophen-2-yl)urea, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves reacting an isocyanate derivative with a thiazol-2-amine precursor. For example, thiophen-2-yl isocyanate can be coupled with 5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine under inert conditions (e.g., dry dichloromethane or toluene) with a base like triethylamine to neutralize HCl byproducts . Optimization includes:
- Temperature control : Reflux conditions (~80–110°C) to enhance reactivity while avoiding decomposition.
- Solvent selection : Polar aprotic solvents (e.g., DMF) may improve yields for sterically hindered intermediates.
- Catalysis : Lewis acids (e.g., ZnCl₂) or urea-forming catalysts (e.g., carbodiimides) can accelerate coupling .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this urea derivative?
Methodological Answer:
- NMR spectroscopy : Use - and -NMR to confirm the urea linkage (NH signals at δ ~8–10 ppm) and cyclopenta-thiazole/thiophene ring systems. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in fused bicyclic structures .
- IR spectroscopy : Validate carbonyl (C=O stretch ~1650–1700 cm) and thiourea-like (N–H bend ~1500 cm) functional groups .
- HPLC-MS : Ensure purity (>95%) and confirm molecular weight via ESI-MS (e.g., [M+H]+ peak matching theoretical mass) .
Basic: How should researchers design initial biological activity screens for this compound?
Methodological Answer:
Prioritize assays based on structural analogs:
- Kinase inhibition : Test against CDK7 (linked to cyclin-dependent kinase modulation in cancer) using fluorescence-based kinase assays (e.g., ADP-Glo™) .
- Neurodegenerative targets : Screen for adenosine A2A receptor binding (linked to anti-Parkinsonian activity) via radioligand displacement assays .
- Cellular viability : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
Advanced: What computational strategies are effective for studying target binding and selectivity?
Methodological Answer:
- Molecular docking : Use AutoDock4 with flexible side chains in receptor binding pockets (e.g., CDK7 or ROCK1/2). Validate poses via consensus scoring (e.g., Vina, Glide) and MD simulations for stability .
- Pharmacophore modeling : Align with urea derivatives known to inhibit kinases (e.g., RKI-1447’s ROCK inhibition) to identify critical H-bond donors/acceptors .
- Free energy calculations : MM-PBSA/GBSA to rank binding affinities and explain selectivity trends .
Advanced: How can structure-activity relationship (SAR) studies improve this compound’s bioactivity?
Methodological Answer:
- Core modifications : Introduce electron-withdrawing groups (e.g., –NO₂) on the thiophene ring to enhance electrophilicity and kinase binding .
- Side-chain diversification : Replace cyclopenta-thiazole with benzo[d]thiazole to assess impact on solubility and target engagement .
- Bioisosteric replacements : Substitute urea with thiourea or sulfonamide to modulate H-bonding and metabolic stability .
Advanced: How should researchers address contradictions in bioactivity data across different studies?
Methodological Answer:
- Assay validation : Ensure consistent cell lines (e.g., passage number, culture conditions) and assay protocols (e.g., ATP concentration in kinase assays) .
- Compound integrity : Verify stability via HPLC before testing; degradation products (e.g., hydrolyzed urea) may skew results .
- Target plasticity : Use crystallography (e.g., PDB structures) to check for conformational changes in the target protein under varying conditions .
Advanced: What quantum chemical methods elucidate this compound’s electronic properties?
Methodological Answer:
- Wavefunction analysis : Use Multiwfn to calculate electrostatic potential (ESP) maps, identifying nucleophilic/electrophilic regions for reaction prediction .
- Frontier orbitals : HOMO-LUMO gaps (DFT/B3LYP) correlate with redox stability and charge-transfer interactions in biological systems .
- Topological analysis : AIM (Atoms in Molecules) to quantify bond critical points, validating intra-molecular H-bonds .
Advanced: What strategies predict pharmacokinetics and toxicity early in development?
Methodological Answer:
- ADMET prediction : Tools like SwissADME or ProTox-II to estimate solubility (LogP), CYP450 inhibition, and hepatotoxicity .
- Metabolic profiling : Incubate with liver microsomes (e.g., human S9 fraction) to identify major Phase I metabolites (e.g., N-dealkylation) .
- In silico toxicity : QSAR models trained on urea derivatives to flag structural alerts (e.g., mutagenic thiophene-S-oxides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
